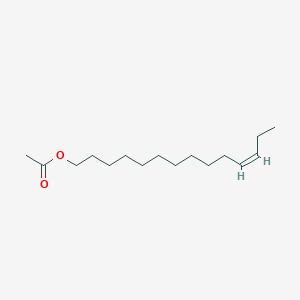

(Z)-11-Tetradecenyl acetate

説明

(Z)-11-Tetradecenyl acetate (Z11-14:Ac) is a sex pheromone component critical for chemical communication in numerous Lepidoptera species, particularly within the Tortricidae and Pyralidae families. This compound features a 14-carbon chain with a double bond at the 11th position in the Z (cis) configuration and an acetate functional group. Its role as a primary attractant has been documented in species such as the European corn borer (Ostrinia nubilalis, Z-race) , the green oak tortrix (Tortrix viridana) , and the currant bud moth (Euhyponomeutoides albithoracellus) . Field and electrophysiological studies demonstrate that Z11-14:Ac elicits strong antennal responses in males and drives species-specific mating behaviors .

特性

IUPAC Name |

[(Z)-tetradec-11-enyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H30O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-18-16(2)17/h4-5H,3,6-15H2,1-2H3/b5-4- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJINQJFQLQIYHX-PLNGDYQASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCCCCCCCCCCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\CCCCCCCCCCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3035266 | |

| Record name | (Z)-Tetradec-11-enyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3035266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20711-10-8 | |

| Record name | (Z)-11-Tetradecenyl acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20711-10-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 11-Tetradecenyl acetate, (11Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020711108 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 11-Tetradecen-1-ol, 1-acetate, (11Z)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (Z)-Tetradec-11-enyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3035266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Z)-tetradec-11-enyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.969 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 11-TETRADECENYL ACETATE, (11Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U0U163294D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

準備方法

Palladium-Catalyzed Cross-Coupling

The most widely reported method involves a four-step sequence starting from commercially available 1,8-octanediol. Step 1 employs Amberlyst H-15 in hexane at ambient temperature to selectively protect the primary alcohol, achieving 95% yield. Subsequent oxidation of the secondary alcohol using FeCl₃ in diethyl ether (94% yield) generates a ketone intermediate. The critical Z-selective alkene formation utilizes a tetrakis(triphenylphosphine)palladium(0) -catalyzed cross-coupling between a zincate reagent and alkenyl bromide. Optimized conditions (−60°C in Et₂O, 1.6 M n-BuLi) ensure >90% stereoselectivity. Final acetylation with acetic anhydride completes the synthesis, with an overall yield of 68–72%.

Key Advantages :

Stereoselective Wittig Reaction

An alternative route employs a Z-selective Wittig reaction between (Z)-11-tetradecenal and acetylated ylides. The ylide, generated from ethyl triphenylphosphonium bromide and NaHMDS in THF, reacts with the aldehyde at −78°C to install the double bond with 88% geometric purity. Post-reduction with LiAlH₄ and acetylation affords the target compound in 61% overall yield.

Limitations :

Enzymatic Acetylation

Biocatalytic methods using Candida antarctica lipase B (CAL-B) acetylate (Z)-11-tetradecen-1-ol in ionic liquids ([BMIM][BF₄]). At 40°C, conversions reach 92% in 6 hours with 99% regioselectivity. This green chemistry approach avoids toxic solvents but faces challenges in enzyme recyclability and substrate solubility.

Natural Extraction and Biosynthesis

Plant-Derived Sources

(Z)-11-Tetradecenyl acetate occurs naturally in Capsicum annuum (bell pepper) at concentrations of 0.02–0.05% w/w. Steam distillation followed by hexane extraction isolates the compound, but yields are nonviable for commercial production.

Insect Pheromone Glands

The compound is a sex pheromone component in Platynota stultana (omnivorous leafroller). Dissection of female pheromone glands and hexane extraction yields 50–200 ng/insect, requiring 10,000 specimens to obtain 1 mg.

Industrial Manufacturing

Large-Scale Synthesis

Industrial protocols optimize the palladium-catalyzed route by substituting costly Pd(PPh₃)₄ with Pd/C (5% loading) in a continuous flow reactor. This reduces catalyst costs by 80% while maintaining 85% yield.

Process Parameters :

化学反応の分析

Types of Reactions: (Z)-11-Tetradecenyl acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding alcohols and acids.

Reduction: Reduction reactions can convert the acetate group to an alcohol group.

Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Substitution reactions often involve nucleophiles like hydroxide ions or amines.

Major Products:

Oxidation: (Z)-11-Tetradecenol and (Z)-11-tetradecenoic acid.

Reduction: (Z)-11-Tetradecenol.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

Pest Management

Sex Pheromone Component

(Z)-11-Tetradecenyl acetate has been identified as a key component of sex pheromones in several moth species, including Euhyponomeutoides albithoracellus and Tortrix viridana. Field tests have demonstrated its effectiveness in attracting male insects, which is crucial for monitoring and controlling pest populations.

-

Case Study: Euhyponomeutoides albithoracellus

Research published in the Journal of Applied Entomology showed that a blend of (E)-11-tetradecenyl acetate and this compound significantly attracted male bud moths in field trials. The optimal blend ratios were found to be 25:75 and 50:50 for E:Z isomers, highlighting the importance of these compounds in effective trapping strategies . -

Case Study: Tortrix viridana

In studies focusing on Tortrix viridana, this compound was shown to be the main pheromone component emitted by females, effectively attracting males during field tests. The electroantennographic studies indicated that this compound elicited strong responses from male antennae, confirming its role as a primary attractant .

Ecological Studies

Behavioral Research

The behavioral responses of various insect species to this compound have been extensively studied using olfactometer assays. For instance, research on the Ostrinia nubilalis (European corn borer) revealed that while (E)-11-tetradecenyl acetate did not enhance attraction when combined with this compound, the latter alone was sufficient to elicit significant behavioral responses from males .

Agricultural Applications

Mating Disruption Techniques

The use of this compound in mating disruption strategies has been registered in Japan since 1983. This technique involves saturating an area with pheromones to confuse male insects, thereby reducing mating success and pest populations. Products like Hamaki-con utilize this method for effective pest control in fruit crops .

Data Table: Summary of Research Findings

| Study | Insect Species | Role of this compound | Findings |

|---|---|---|---|

| Svensson et al., 2023 | Euhyponomeutoides albithoracellus | Sex pheromone | Strong attraction to male moths; optimal blend ratios identified |

| Nature Research, 2019 | Tortrix viridana | Main pheromone component | Confirmed strong male attraction; electroantennographic responses recorded |

| PubMed Study | Ostrinia nubilalis | Behavioral response analysis | Significant attraction observed with this compound alone |

作用機序

The primary mechanism of action of (Z)-11-tetradecenyl acetate involves its role as a sex pheromone. It is detected by the olfactory receptors of male insects, triggering a behavioral response that leads them to the source of the pheromone, typically a female insect. This mechanism is crucial for mating and reproduction in many insect species. The molecular targets are the olfactory receptors, and the pathways involved include signal transduction mechanisms that result in behavioral changes.

類似化合物との比較

Comparison with Similar Compounds

Structural Analogs and Isomer-Specific Activity

Z11-14:Ac is part of a broader class of unsaturated acetates with variations in double-bond position (Z/E isomerism) and chain length. Key analogs include:

- Double-Bond Position : Shifting the double bond from Δ11 to Δ9 (e.g., Z9-14:Ac) abolishes attraction in Tortrix viridana and acts as an antagonist in Teia anartoides .

- Chain Length : Hexadecenyl analogs (16C) like Z11-16:Ac are less effective in field trials, even when structurally similar .

Isomer Ratios and Efficacy

The biological activity of Z11-14:Ac is highly dependent on its ratio to other isomers, particularly (E)-11-tetradecenyl acetate (E11-14:Ac):

- Antagonistic Effects: In A. strojny, even trace amounts of (Z)-11-tetradecenol (Z11-14:OH) suppress attraction to Z11-14:Ac . Similarly, adding 0.5–10% Z11-14:Ac to blends for Teia anartoides reduces male catches by up to 90% .

Species-Specific Variations

- European Corn Borer (ECB) : The Z-race uses a 97:3 Z:E blend, while the E-race uses a 3:97 ratio. Hybrid populations show intermediate responses, governed by autosomal and sex-linked genes .

- Asian Corn Borer (ACB) : Unique among Ostrinia species, ACB employs Δ14-desaturation to produce (E/Z)-12-tetradecenyl acetate instead of Δ11 analogs .

- Geographic Variation : Spodoptera frugiperda populations in Brazil use (E)-7-dodecenyl acetate, absent in other regions, highlighting adaptive divergence .

生物活性

(Z)-11-Tetradecenyl acetate is a significant compound primarily recognized for its role as a sex pheromone in various insect species. Its biological activity is crucial for understanding insect behavior, pest management, and ecological interactions. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

This compound is an unsaturated fatty acid derivative characterized by a long carbon chain with an acetate functional group. Its structural formula can be represented as follows:

This compound is a colorless to pale yellow liquid that is volatile in nature, making it effective in attracting insects over distances.

The primary mechanism of action for this compound involves its detection by the olfactory receptors of male insects. Upon detection, these receptors initiate a behavioral response that leads the males towards the source of the pheromone, typically a female insect. This process is essential for mating and reproduction in many species.

Signal Transduction Pathway

The signal transduction pathway involves:

- Binding : The compound binds to specific olfactory receptors.

- Activation : This binding activates G-protein coupled receptors (GPCRs).

- Response : The activation leads to downstream signaling cascades that result in behavioral changes such as attraction and mating readiness.

Applications in Pest Management

This compound has been extensively utilized in agricultural practices for pest control through methods such as:

- Mating Disruption : By saturating an area with this pheromone, the natural mating behavior of pests can be disrupted, leading to reduced population growth.

- Monitoring : It serves as a tool for monitoring pest populations by attracting males to traps, allowing for better management strategies.

Research Findings and Case Studies

-

Electrophysiological Studies :

Research has demonstrated that male insects exhibit dose-dependent responses to this compound. For instance, studies on the corn wireworm (Melanotus communis) showed that males were strongly attracted to this pheromone, confirming its effectiveness as a sex attractant . -

Field Trials :

Field evaluations indicated that dispensers releasing this compound were effective in attracting male insects compared to other methods. A study highlighted that small rubber septum dispensers were as effective as larger plastic bag dispensers for field trials . -

Comparative Studies :

Comparative analyses between this compound and its isomers revealed significant differences in biological activity. For example, the (E)-11-tetradecenyl acetate exhibited lower attraction levels in male insects compared to its (Z) counterpart .

Data Summary

Safety and Environmental Impact

While this compound is generally considered safe for use in pest management, it is classified as a possible skin sensitizer. Proper handling and application methods should be adhered to minimize any potential health risks .

Q & A

What experimental methods are used to identify (Z)-11-tetradecenyl acetate as a sex pheromone component in Lepidoptera?

Basic Research Question

Methodological Answer:

Identification involves gas chromatography (GC) coupled with mass spectrometry (GC-MS) for structural elucidation and electroantennographic detection (EAD) to confirm biological activity. For example, in Tortrix viridana, GC-EAD analyses of female gland extracts showed strong antennal responses to this compound, while field tests confirmed its attractiveness at doses of 10–100 µg . Quantitative comparisons of EAG responses across isomers (e.g., (Z)- vs. (E)-isomers) help distinguish active components from inactive analogs .

How does the stereospecificity of this compound influence male moth behavior in electrophysiological assays?

Basic Research Question

Methodological Answer:

Single-sensillum recordings (SSR) and electroantennogram (EAG) assays are used to measure olfactory receptor neuron (ORN) sensitivity. In Ostrinia nubilalis, ORNs tuned to this compound exhibit distinct spike amplitudes compared to those responsive to (E)-isomers. Hybrid males show intermediate responses, suggesting autosomal inheritance of receptor specificity . Dose-response curves (e.g., 10⁻⁶ to 10⁻³ mg) reveal higher sensitivity to (Z)-isomers, with EAG amplitudes correlating with behavioral attraction thresholds .

What genetic mechanisms control the production of this compound in female moths?

Advanced Research Question

Methodological Answer:

Cross-breeding experiments between pheromone races (e.g., E and Z strains of Ostrinia nubilalis) demonstrate that blend ratios are controlled by a single autosomal locus. F₁ hybrids produce intermediate ratios (e.g., 35:65 E/Z), while backcrosses restore parental ratios, confirming Mendelian inheritance . Biosynthetic enzyme specificity (e.g., Δ11-desaturases) is genetically regulated, with transcriptome analyses identifying candidate genes (e.g., pgFAR) responsible for acetate ester production .

How do mutations in pheromone receptors affect species-specific responses to this compound?

Advanced Research Question

Methodological Answer:

Functional studies using heterologous expression systems (e.g., Xenopus oocytes) reveal that single amino acid substitutions in odorant receptor (OR) genes (e.g., OR6 in Ostrinia) alter binding affinity to this compound. For example, a mutation in OR6 (A137T) shifts specificity from (E)-12- to (Z)-11-isomers, explaining behavioral divergence between Asian and European corn borer species . CRISPR-Cas9 knock-in models validate these findings in vivo .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。